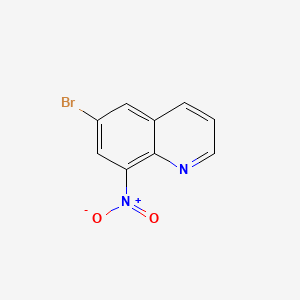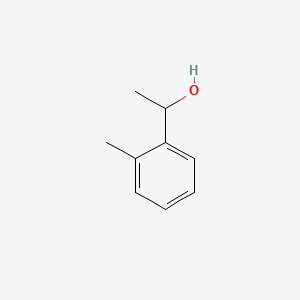
1H-1,2,4-Triazole-1-ethanol, beta-((2,4-dichlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-, (alphaS,betaS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diclobutrazol is a systemic fungicide that is highly active against rusts, powdery mildews, and other fungal phytopathogens . It can be used as a pesticide to control various crop diseases .
Synthesis Analysis
Diclobutrazol is a racemic mixture of two chemical compounds from the triazole group . The synthesis of Diclobutrazol involves a series of chemical reactions, including amide formation, SNAr reactions, Boc protection/deprotection, ester hydrolysis, and Suzuki Miyaura coupling .
Molecular Structure Analysis
The molecular formula of Diclobutrazol is C15H19Cl2N3O . Its average mass is 328.237 Da and its monoisotopic mass is 327.090515 Da . The structure of Diclobutrazol can be determined using techniques such as X-ray crystallography and electron diffraction .
Chemical Reactions Analysis
Diclobutrazol is a fungicide that acts by inhibiting the growth of fungal phytopathogens . The chemical reactions involved in its action are complex and involve multiple steps .
Physical And Chemical Properties Analysis
Diclobutrazol is a pure white crystal with a melting point of 147-149°C . It has a vapor pressure of 0.0027 x 10-3PA at 20°C and a relative density of 1.25 . It is soluble in acetone, chlorine, methanol, ethanol, and other organic solvents, with a solubility greater than or equal to 50g/L . In water, its solubility is 9mg/L .
Scientific Research Applications
Fungicidal Activity
- Action on Ustilago Maydis : Diclobutrazol was found to decrease the growth rate of Ustilago maydis, a pathogenic fungus, during the log phase. It causes changes in sterol composition, leading to a decrease in ergosterol and an increase in methyl-sterols. This change disrupts membrane function, highlighting its fungicidal activity (Baldwin & Wiggins, 1984).
Photolysis and Breakdown Products
- Photolysis in Methanol : When exposed to ultraviolet light in methanol, diclobutrazol undergoes photodegradation. This process leads to the formation of various compounds, including the previously unreported s-triazolo-(5,1a)isoquinoline ring system (Clark, James, & Watkins, 1985).
Impact on Plant Growth and Physiology
- Growth and Sterol Biosynthesis in Maize : Applied as soil drenches, diclobutrazol retarded the growth of maize seedlings without significantly increasing chlorophyll or carotenoid content. These findings suggest that its fungitoxicity is not related to phytotoxicity (Khalil, Mercer, & Wang, 1990).
Effects on Nitrogen Fixation
- Impact on White Clover and Rhizobium Trifolii : Diclobutrazol showed toxicity to R. trifolii, a nitrogen-fixing bacterium, in agar. It reduced the size, weight, and nitrogen fixation capacity of clover plants, indicating its potential impact on symbiotic relationships important for agriculture (Fisher & Hayes, 1982).
Metabolic Pathways in Fungi
- Metabolism by Basidiomycete Fungi : Studies on the metabolism of diclobutrazol by Coriolus versicolor and Rhizoctonia solani reveal insights into the reduction and oxidation processes of this fungicide. The findings have implications for understanding its fungitoxicity and the possible detoxication routes in fungi (Deas & Clifford, 1984).
Distribution in Plant Tissues
- Fungicide Distribution in Infected Wheat Leaves : Using X-ray microanalysis, researchers studied the distribution of diclobutrazol in wheat leaves infected by brown rust. They found increased amounts of Cl in treated host cells and fungal hyphae, demonstrating a novel approach to studying fungicide distribution within infected tissues (Humphreys et al., 1991).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Diclobutrazol is highly active against rusts, powdery mildews, and other fungal phytopathogens . It interacts with enzymes and proteins involved in the growth and reproduction of these pathogens, inhibiting their development and spread .
Cellular Effects
In terms of cellular effects, Diclobutrazol impacts various types of cells, particularly those of fungi. It influences cell function by disrupting normal metabolic processes, which can lead to the death of the fungal cells .
Molecular Mechanism
At the molecular level, Diclobutrazol exerts its effects by binding to specific biomolecules within the fungal cells. This can lead to enzyme inhibition or activation, and changes in gene expression, ultimately disrupting the normal functioning of the cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diclobutrazol can change over time. It has a low aqueous solubility and is volatile . It is stable under conditions of strong acid, strong base, and high temperature .
Dosage Effects in Animal Models
While specific studies on Diclobutrazol’s dosage effects in animal models are limited, it has been reported to have a low mammalian toxicity but is moderately toxic to fish .
Metabolic Pathways
Diclobutrazol is involved in the metabolic pathways that combat fungal infections in plants. It interacts with enzymes that are crucial to the growth and reproduction of fungal pathogens, thereby inhibiting their development .
Transport and Distribution
Given its lipophilic nature, it is likely to be transported across cell membranes and distributed throughout the tissues .
Subcellular Localization
Given its role as a fungicide, it is likely to localize in areas of the cell where it can effectively inhibit the growth and reproduction of fungal pathogens .
properties
| { "Design of the Synthesis Pathway": "Diclobutrazol can be synthesized through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Butylamine", "2,6-Dichlorobenzyl chloride", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Acetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Sodium carbonate", "Sodium chloride", "Water" ], "Reaction": [ "The first step involves the reaction of butylamine with 2,6-dichlorobenzyl chloride in the presence of sodium hydroxide to form 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-butylamine.", "The resulting product is then treated with sodium bicarbonate and methanol to form 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-butylamine hydrochloride.", "Next, the hydrochloride salt is reduced using sodium borohydride in the presence of acetic acid to form 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-butylamine.", "The resulting product is then diazotized using sodium nitrite and hydrochloric acid to form 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-butylamine diazonium chloride.", "The diazonium salt is then coupled with 2-methyl-1H-indole in the presence of sulfuric acid to form 1-(2,6-dichlorobenzyl)-1H-pyrazole-4-butyl-2-methylindole.", "Finally, the product is treated with sodium carbonate and sodium chloride to form diclobutrazol." ] } | |
CAS RN |
75736-33-3 |
Molecular Formula |
C15H19Cl2N3O |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
(2S,3S)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol |
InChI |
InChI=1S/C15H19Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-5,7-9,13-14,21H,6H2,1-3H3/t13-,14+/m0/s1 |
InChI Key |
URDNHJIVMYZFRT-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]([C@H](CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
SMILES |
CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
Canonical SMILES |
CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
Other CAS RN |
84709-82-0 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





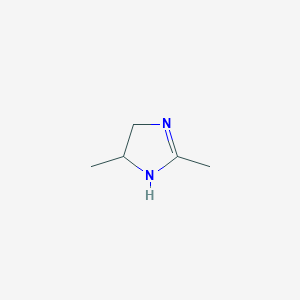
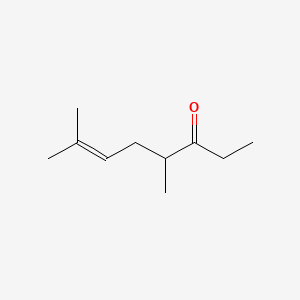

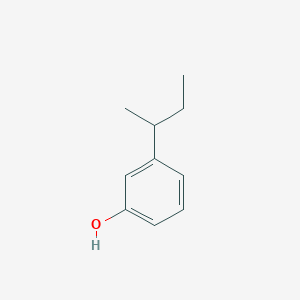
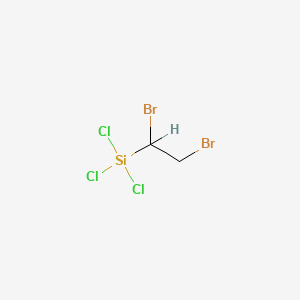
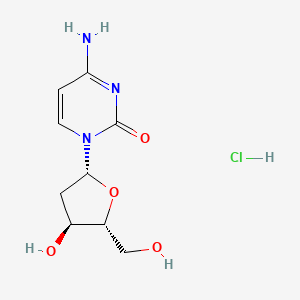

![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)

![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1581144.png)
